molecular formula C19H19ClO3S B2839821 2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid CAS No. 301193-52-2

2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid

Cat. No.: B2839821
CAS No.: 301193-52-2
M. Wt: 362.87
InChI Key: BCRWKEFAVYSUHX-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid (CAS RN: 301193-52-2) is a synthetic organic compound characterized by a central 4-oxobutanoic acid backbone substituted with a 4-chlorophenylsulfanyl group at position 2 and a 4-isopropylphenyl ketone moiety at position 4 . Its molecular formula is C19H19ClO3S, with a molecular weight of approximately 374.87 g/mol (calculated).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO3S/c1-12(2)13-3-5-14(6-4-13)17(21)11-18(19(22)23)24-16-9-7-15(20)8-10-16/h3-10,12,18H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRWKEFAVYSUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid, a compound with the molecular formula C22H23ClO3SC_{22}H_{23}ClO_3S and a molecular weight of 402.93 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC22H23ClO3SC_{22}H_{23}ClO_3S
Molecular Weight402.93 g/mol
Boiling Point550.0 ± 50.0 °C (predicted)
Density1.28 ± 0.1 g/cm³ (predicted)
pKa2.77 ± 0.10 (predicted)

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies involving various bacterial strains, moderate to strong activity was observed against pathogens such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that the presence of chlorophenyl and isopropyl groups enhances antibacterial efficacy.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmitter regulation in the nervous system. Compounds with similar structures have shown promising AChE inhibitory activity, which may have implications for treating neurodegenerative diseases.
  • Urease : The inhibition of urease is significant for managing conditions like urinary tract infections and kidney stones. The synthesized derivatives demonstrated strong urease inhibition, with some compounds achieving IC50 values as low as 1.13 µM, indicating potent activity compared to standard inhibitors.

Case Studies

  • In Vitro Studies : A study conducted on synthesized derivatives of sulfonamide compounds, which share structural similarities with our compound, demonstrated strong antibacterial and enzyme inhibitory activities. The most active derivatives had IC50 values significantly lower than those of standard drugs, suggesting potential for further development as therapeutic agents .
  • Docking Studies : Computational docking studies have illustrated how these compounds interact with target enzymes at the molecular level, providing insights into their mechanism of action and guiding future modifications to enhance efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfanyl Substituents

  • 4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid (CAS 301193-79-3) Molecular Formula: C17H15ClO3S Key Differences: The sulfanyl group is substituted with a 4-methylphenyl ring instead of 4-chlorophenyl. Impact: The methyl group reduces molecular weight (334.81 g/mol vs.
  • 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid Molecular Formula: C16H12Br2O3S Key Differences: Bromine replaces chlorine on both the sulfanyl and ketone aryl groups. Impact: Bromine’s higher atomic mass and electronegativity increase molecular weight (444.14 g/mol) and may enhance van der Waals interactions in biological systems, though at the cost of synthetic complexity .

Analogues with Modified Backbone or Functional Groups

  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-isopropylphenyl)butanoic acid Key Differences: The sulfanyl group is replaced with a carboxymethylsulfanyl moiety. Impact: Introduces an additional carboxylic acid group, increasing polarity (lower logP) and water solubility. This modification is associated with enhanced antiproliferative activity in QSAR studies, though synthetic routes differ (Michael addition vs. Friedel-Crafts acylation) .
  • 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid Key Differences: The sulfanyl group is replaced with an amino group. Impact: The amino group introduces hydrogen-bonding capacity, altering pharmacokinetic properties such as absorption and receptor binding. This derivative is explored as a prodrug for neurological targets .

Key Insights from QSAR Studies

  • Lipophilicity-Activity Relationship : Larger alkyl/aryl substituents (e.g., isopropyl) on the ketone moiety correlate with increased antiproliferative activity due to enhanced lipophilicity and membrane penetration .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) on the sulfanyl group improve stability but may reduce solubility. Bromine’s polarizability enhances binding affinity in hydrophobic pockets .

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like over-oxidation of the thioether group.
  • Monitor reaction progress via TLC or HPLC to ensure intermediate stability .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm the positions of the chlorophenyl, isopropylphenyl, and sulfanyl groups.
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and aliphatic regions.
  • X-ray Crystallography : Resolve stereochemistry and confirm the planar geometry of the 4-oxobutanoic acid moiety .
  • Mass Spectrometry (HRMS) : Validate molecular weight and detect fragmentation patterns indicative of the sulfanyl group.

Data Interpretation Tip : Compare spectral data with structurally similar compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives) to identify substituent-specific shifts .

Basic: How is the compound screened for preliminary biological activity?

Methodological Answer:

  • In vitro assays :
    • Cytotoxicity : Mosmann’s MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
    • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s potential as a pharmacophore .
  • Dose-response curves : IC₅₀ values are calculated to quantify potency.
  • Control experiments : Include structurally analogous compounds (e.g., 4-aryl-4-oxobutanoic acids) to assess the role of the sulfanyl group .

Advanced: How can QSAR models be applied to predict the bioactivity of derivatives?

Methodological Answer:

  • Descriptor selection :
    • Lipophilicity (logP) : Crippen’s fragmentation method to predict membrane permeability .
    • Electron-withdrawing effects : Hammett constants (σ) for the chlorophenyl group to correlate with electronic interactions in target binding .
  • Statistical modeling :
    • Use partial least squares (PLS) regression to relate substituent properties (e.g., isopropyl bulkiness) to activity.
    • Validate models with leave-one-out cross-validation (LOO-CV) .
  • Case Study : Derivatives with bulkier aryl groups (e.g., 4-tert-butylphenyl) showed enhanced activity in hypolipidemic assays, suggesting steric effects dominate .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) that may influence results. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Structural benchmarking : Ensure stereochemical purity (e.g., enantiomer-specific activity) via chiral HPLC, as racemic mixtures can yield misleading data .
  • Replicate key experiments : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) to isolate compound-specific effects .

Advanced: What strategies are used to study metabolic stability and degradation pathways?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS for oxidative metabolites (e.g., sulfoxide formation) .
  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Assess stability of the ester and thioether linkages.
    • Photodegradation : Expose to UV light to identify light-sensitive moieties (e.g., ketone group) .
  • Stability-indicating assays : Develop HPLC methods with photodiode array detection to quantify degradation products .

Advanced: How to separate enantiomers and evaluate their individual bioactivity?

Methodological Answer:

  • Chiral separation :
    • Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC.
    • Optimize mobile phase composition (e.g., hexane:isopropanol gradients) .
  • Enantiomer-specific assays :
    • Test isolated enantiomers in enzyme inhibition assays (e.g., COX-2) to identify stereospecific binding.
    • Compare pharmacokinetic profiles (e.g., plasma half-life) in animal models .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular docking :
    • Use AutoDock Vina to model binding to targets like PPAR-γ, leveraging the compound’s 4-oxobutanoic acid moiety as a carboxylic acid bioisostere .
    • Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from the sulfanyl group) using Schrödinger’s Phase .

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